molecular formula C26H2F20 B13416926 Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- CAS No. 5736-50-5

Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)-

Katalognummer: B13416926
CAS-Nummer: 5736-50-5
Molekulargewicht: 694.3 g/mol
InChI-Schlüssel: ODIYMEPAUMIXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- is a fluorinated organic compound with the molecular formula C₂(C₆F₅)₄. This compound is characterized by the presence of four pentafluorophenyl groups attached to an ethane backbone. The extensive fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- typically involves the reaction of pentafluorophenyl derivatives with ethane precursors under specific conditions. One common method involves the use of phenols and glyoxal in the presence of an acid catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or acetonitrile, which facilitates the extraction of the desired product .

Industrial Production Methods

Industrial production of Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing pentafluorophenyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Wissenschaftliche Forschungsanwendungen

Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- exerts its effects involves interactions with molecular targets and pathways. The electron-withdrawing nature of the pentafluorophenyl groups influences the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethane, 1,1,2,2-tetrakis(pentafluorophenyl)- is unique due to the presence of four pentafluorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high chemical resistance and thermal stability .

Eigenschaften

CAS-Nummer

5736-50-5

Molekularformel

C26H2F20

Molekulargewicht

694.3 g/mol

IUPAC-Name

1,2,3,4,5-pentafluoro-6-[1,2,2-tris(2,3,4,5,6-pentafluorophenyl)ethyl]benzene

InChI

InChI=1S/C26H2F20/c27-7-3(8(28)16(36)23(43)15(7)35)1(4-9(29)17(37)24(44)18(38)10(4)30)2(5-11(31)19(39)25(45)20(40)12(5)32)6-13(33)21(41)26(46)22(42)14(6)34/h1-2H

InChI-Schlüssel

ODIYMEPAUMIXPL-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)C(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.